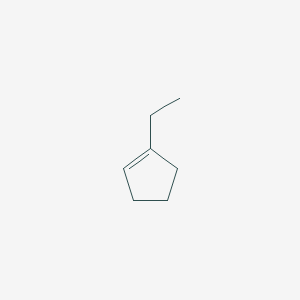

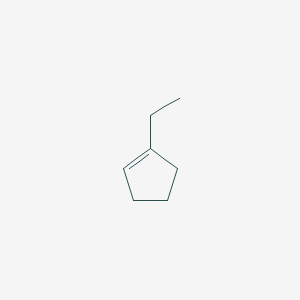

1-Ethyl-1-cyclopentene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYQTLLGVAPKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175740 | |

| Record name | Cyclopentene, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2146-38-5 | |

| Record name | Ethylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1-cyclopentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentene, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-cyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5HEF75LON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Ethyl-1-cyclopentene from Cyclopentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-ethyl-1-cyclopentene from cyclopentanone (B42830), a key transformation in organic synthesis with applications in the development of novel chemical entities. Two primary synthetic routes are explored in detail: the Wittig reaction and a Grignard reaction followed by acid-catalyzed dehydration. This document offers in-depth experimental protocols, quantitative data analysis, and visual representations of the reaction pathways and workflows to assist researchers in the successful execution and optimization of this synthesis.

Introduction

The targeted synthesis of substituted cycloalkenes is a cornerstone of modern organic chemistry, providing access to valuable building blocks for the construction of complex molecules, including pharmacologically active compounds. This compound is a five-membered carbocycle with a trisubstituted double bond, a structural motif present in various natural products and synthetic intermediates. The efficient and selective synthesis of this compound from readily available starting materials like cyclopentanone is of significant interest to the scientific community. This guide will compare and contrast two robust methods for achieving this transformation, providing the necessary technical details for their practical implementation.

Synthetic Pathways

Two principal and reliable methods for the conversion of cyclopentanone to this compound are the Wittig olefination and a two-step sequence involving a Grignard addition followed by dehydration.

Method 1: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2][3] It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide as a byproduct.[4] For the synthesis of this compound, cyclopentanone is reacted with the ylide generated from ethyltriphenylphosphonium bromide.[5]

Reaction Scheme:

Cyclopentanone + Ethyltriphenylphosphonium ylide → this compound + Triphenylphosphine (B44618) oxide

Method 2: Grignard Reaction and Dehydration

This two-step approach first involves the nucleophilic addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to the carbonyl carbon of cyclopentanone.[6] This reaction forms the tertiary alcohol intermediate, 1-ethylcyclopentanol (B74463).[7][8] Subsequent acid-catalyzed dehydration of this alcohol yields the desired alkene, this compound.[9][10]

Reaction Scheme:

Step 1 (Grignard Reaction): Cyclopentanone + Ethylmagnesium bromide → 1-Ethylcyclopentanol

Step 2 (Dehydration): 1-Ethylcyclopentanol --(H+, Δ)--> this compound + H₂O

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants, products, and intermediates involved in the synthesis of this compound.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclopentanone | C₅H₈O | 84.12 | 130.6 | 0.948 |

| Ethyltriphenylphosphonium Bromide | C₂₀H₂₀BrP | 371.25 | - | - |

| Ethylmagnesium Bromide | C₂H₅BrMg | 133.27 | - | - |

| 1-Ethylcyclopentanol | C₇H₁₄O | 114.19 | 156-157 | 0.913 |

| This compound | C₇H₁₂ | 96.17 | 105-106 | 0.791 |

Table 2: Comparison of Synthetic Routes

| Parameter | Wittig Reaction | Grignard Reaction & Dehydration |

| Reagents | Cyclopentanone, Ethyltriphenylphosphonium bromide, Strong base (e.g., n-BuLi) | Step 1: Cyclopentanone, Ethylmagnesium bromide; Step 2: Acid (e.g., H₂SO₄) |

| Number of Steps | 1 (plus ylide formation) | 2 |

| Intermediate | Oxaphosphetane (transient) | 1-Ethylcyclopentanol (isolable) |

| Typical Solvents | Anhydrous THF, Diethyl ether | Anhydrous Diethyl ether, THF (Grignard); Water (Dehydration) |

| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere (Grignard); Heat (Dehydration) |

| Reported Yield | Moderate to Good | Good to Excellent |

| Byproducts | Triphenylphosphine oxide | Magnesium salts, Water |

| Key Advantages | Direct conversion, regioselective | Use of readily available and stable reagents, isolable intermediate |

| Key Disadvantages | Stoichiometric use of phosphonium (B103445) salt, removal of phosphine oxide byproduct | Two separate reaction steps, potential for side reactions during dehydration |

Experimental Protocols

Method 1: Wittig Reaction

This protocol is adapted from general procedures for Wittig reactions.[11]

1. Preparation of the Ethylide Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous tetrahydrofuran (B95107) (THF) via syringe to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

2. Reaction with Cyclopentanone:

-

In a separate flame-dried flask, dissolve cyclopentanone (1.0 eq) in anhydrous THF.

-

Slowly add the cyclopentanone solution to the ylide solution at room temperature.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation to yield this compound. The byproduct, triphenylphosphine oxide, is a high-boiling solid and will remain in the distillation flask.

Method 2: Grignard Reaction and Dehydration

1. Synthesis of 1-Ethylcyclopentanol (Grignard Reaction): [7]

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether to the flask to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and heat generation), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether dropwise from the addition funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-ethylcyclopentanol. This intermediate can be purified by distillation or used directly in the next step.

2. Dehydration of 1-Ethylcyclopentanol: [9]

-

Place the crude 1-ethylcyclopentanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

-

Set up a fractional distillation apparatus.

-

Heat the mixture to a temperature that allows for the distillation of the product (boiling point of this compound is ~106 °C) while the higher-boiling alcohol remains in the flask.

-

Collect the distillate, which is a mixture of the alkene and water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain pure this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ 5.35 (t, 1H, vinylic), 2.15-2.25 (m, 4H, allylic), 1.95-2.05 (m, 2H, CH₂), 1.75-1.85 (m, 2H, CH₂), 0.95 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 146.1 (C=), 121.5 (=CH), 35.8 (CH₂), 32.9 (CH₂), 26.5 (CH₂), 23.4 (CH₂), 12.8 (CH₃)[12][13] |

| IR (neat, cm⁻¹) | ~3040 (C-H, sp²), ~2960, 2930, 2870 (C-H, sp³), ~1660 (C=C stretch)[14][15] |

| Mass Spec. (EI, m/z) | 96 (M+), 81, 68, 67[16][17] |

Visualizations

Synthesis Workflows

Caption: A comparison of the experimental workflows for the Wittig and Grignard/Dehydration syntheses.

Reaction Mechanisms

Caption: Simplified mechanisms for the Wittig reaction and the Grignard/Dehydration sequence.

Conclusion

Both the Wittig reaction and the Grignard reaction followed by dehydration represent effective strategies for the synthesis of this compound from cyclopentanone. The choice of method will depend on factors such as the desired scale of the reaction, the availability of specific reagents and equipment, and the tolerance of other functional groups in more complex substrates. The Wittig reaction offers a more direct conversion, while the Grignard/dehydration sequence involves an isolable intermediate and may offer higher overall yields. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully implement and adapt these synthetic routes for their specific research and development needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. study.com [study.com]

- 10. Solved The acid-catalyzed hydration of 1- ethylcyclopentene | Chegg.com [chegg.com]

- 11. orgsyn.org [orgsyn.org]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. This compound(2146-38-5) 13C NMR spectrum [chemicalbook.com]

- 14. 1-Ethylcyclopentene [webbook.nist.gov]

- 15. 1-Ethylcyclopentene [webbook.nist.gov]

- 16. 1-Ethylcyclopentene | C7H12 | CID 137448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1-Ethylcyclopentene [webbook.nist.gov]

spectroscopic data for 1-Ethyl-1-cyclopentene (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 1-Ethyl-1-cyclopentene

This technical guide provides an in-depth overview of the spectroscopic data for this compound (CAS No: 2146-38-5), a cyclic alkene of interest in organic synthesis and material science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: 1-ethylcyclopent-1-ene Molecular Formula: C₇H₁₂ Molecular Weight: 96.17 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of neighboring protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.34 | t (triplet) | 1H | =CH (vinylic proton) |

| 2.22 | m (multiplet) | 4H | Allylic CH₂ |

| 1.98 | q (quartet) | 2H | =C-CH₂-CH₃ |

| 1.76 | quintet | 2H | CH₂ |

| 0.96 | t (triplet) | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shifts are characteristic of the type of carbon atom (sp³, sp², sp).

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 146.4 | sp² | =C(CH₂CH₃) |

| 120.9 | sp² | =CH |

| 33.1 | sp³ | Allylic CH₂ |

| 30.5 | sp³ | Allylic CH₂ |

| 23.4 | sp³ | =C-CH₂-CH₃ |

| 22.9 | sp³ | CH₂ |

| 12.8 | sp³ | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3040 | Medium | =C-H stretch |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1650 | Medium | C=C stretch |

| 1460 | Medium | C-H bend (alkane) |

| 810 | Medium | =C-H bend (alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure. The mass-to-charge ratio (m/z) of the ions is measured.

| m/z | Relative Intensity (%) | Assignment |

| 96 | 45 | [M]⁺ (Molecular Ion) |

| 81 | 100 | [M-CH₃]⁺ (Base Peak) |

| 67 | 85 | [M-C₂H₅]⁺ |

| 53 | 30 | [C₄H₅]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

The solution is homogenized by gentle vortexing.

¹H NMR Acquisition:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Data Processing: The FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

FTIR Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

-

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

The sample is injected into a Gas Chromatograph (GC) for separation.

-

The eluent from the GC column is directly introduced into the ion source of the Mass Spectrometer.

-

Electron Ionization (EI) is typically used, with electrons accelerated to 70 eV.

Mass Analysis:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a quadrupole or time-of-flight (TOF) analyzer.

-

Mass Range: A typical scan range of m/z 40-200 is used.

-

Data Acquisition: The mass spectrum is recorded as the compound elutes from the GC column.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-1-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Ethyl-1-cyclopentene, specifically its boiling point and density. This document details the experimental protocols for the determination of these properties and explores the underlying molecular principles that govern them.

Core Physical Properties of this compound

The boiling point and density are critical physical constants for the identification, purification, and handling of this compound in a laboratory and industrial setting. These properties are intrinsic to the molecule's structure and intermolecular forces.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for clear and easy reference.

| Physical Property | Value | Units |

| Boiling Point | 106.8 - 107 | °C |

| Density | 0.80 - 0.817 | g/cm³ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the experimental determination of its boiling point and density.

Synthesis of this compound via Dehydration of 1-Ethylcyclopentanol

This compound is commonly synthesized through the acid-catalyzed dehydration of 1-Ethylcyclopentanol.

Materials:

-

1-Ethylcyclopentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous calcium chloride (CaCl₂) or anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (NaCl)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Place 1-Ethylcyclopentanol into a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while stirring and cooling the flask in an ice bath to control the initial exothermic reaction.

-

Assemble a simple distillation apparatus with the round-bottom flask, a distillation head, a condenser, and a receiving flask.

-

Gently heat the mixture using a heating mantle to a temperature sufficient to distill the alkene product as it is formed. The boiling point of this compound is approximately 107°C.

-

Collect the distillate, which will be a mixture of the alkene and water.

-

Transfer the distillate to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a saturated sodium chloride solution to begin the drying process.

-

Separate the organic layer and dry it over an anhydrous drying agent such as calcium chloride or magnesium sulfate.

-

Decant or filter the dried liquid to remove the drying agent.

-

Purify the this compound by fractional distillation to obtain the final product with a high degree of purity.

Boiling Point Determination: ASTM D1078

The boiling point of this compound can be accurately determined using the standard test method for the distillation range of volatile organic liquids, as outlined in ASTM D1078.[1][2][3][4][5] This method is applicable to liquids like this compound that are chemically stable during the distillation process and have a boiling point between 30 and 350°C.[1][2][5]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving graduate

-

Thermometer calibrated for the expected boiling range

-

Heating source (heating mantle or oil bath)

-

Boiling chips

Procedure:

-

Measure 100 mL of the this compound sample into the distillation flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly at the level of the side arm leading to the condenser.

-

Begin heating the flask at a controlled rate.

-

Record the temperature at which the first drop of distillate falls from the condenser into the receiving graduate. This is the initial boiling point.

-

Continue the distillation and record the temperature at regular intervals as the volume of distillate increases.

-

The temperature that is maintained for the majority of the distillation is recorded as the boiling point of the liquid.

-

Record the barometric pressure at the time of the experiment, as boiling point is dependent on pressure.

Density Determination: Pycnometer Method

The density of this compound can be precisely measured using a pycnometer, also known as a specific gravity bottle.[6][7][8] This method allows for the accurate determination of the volume of the liquid.[6][8]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)[8]

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and density.

-

Insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.

-

Place the filled pycnometer in a constant temperature water bath to bring it to a precise temperature (e.g., 20°C).

-

Remove the pycnometer from the bath, carefully wipe the outside dry, and weigh it. Record this mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound.

-

Repeat steps 4 through 6 for the this compound sample and record the mass of the pycnometer filled with the sample (m₃).

-

The density of the this compound (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Visualization of Core Concepts

The following diagrams illustrate the key relationships and workflows discussed in this guide.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. store.astm.org [store.astm.org]

- 6. Pycnometer - Sciencemadness Wiki [sciencemadness.org]

- 7. How to Use a Density Bottle [sigmaaldrich.com]

- 8. che.utah.edu [che.utah.edu]

An In-depth Technical Guide to 1-Ethyl-1-cyclopentene (CAS 2146-38-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially misidentified in some databases, CAS number 2146-38-5 is definitively assigned to 1-Ethyl-1-cyclopentene . This cyclic alkene is a valuable building block in organic synthesis and serves as a key intermediate in the formation of various functionalized cyclopentane (B165970) derivatives. This technical guide provides a comprehensive overview of its properties, hazards, synthesis, and reactivity, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid.[1] Its key physical and chemical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 2146-38-5[2] |

| Molecular Formula | C₇H₁₂[2] |

| Molecular Weight | 96.17 g/mol [2] |

| IUPAC Name | 1-ethylcyclopentene[2] |

| Synonyms | This compound, Cyclopentene, 1-ethyl-, Ethylcyclopentene[2] |

| Physical Property | Value | Reference |

| Boiling Point | 107 °C | [3] |

| Melting Point | -118.5 °C | [4] |

| Density | 0.80 g/cm³ (at 20 °C) | [3] |

| Flash Point | -1 °C | [3] |

| Refractive Index | 1.4390-1.4440 | [5] |

| Vapor Pressure | 32.4 mmHg (at 25 °C) | [4] |

| Thermochemical Property | Value | Reference |

| Standard Enthalpy of Formation (liquid) | -58.2 ± 0.9 kJ/mol | [6] |

| Enthalpy of Combustion (liquid) | -4448.8 ± 0.8 kJ/mol | [6] |

| Enthalpy of Vaporization | 34.3 kJ/mol | [6] |

| Enthalpy of Hydrogenation | -92.5 ± 0.4 kJ/mol | [7] |

Hazards and Safety

This compound is classified as a highly flammable liquid and vapor (GHS Category 2).[1] It should be handled with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.[1]

| Hazard Statement | GHS Code |

| Highly flammable liquid and vapour | H225[1] |

Precautionary Measures:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]

-

P233: Keep container tightly closed.[1]

-

P240: Ground and bond container and receiving equipment.[1]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[1]

-

P242: Use non-sparking tools.[1]

-

P243: Take action to prevent static discharges.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]

-

P403+P235: Store in a well-ventilated place. Keep cool.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Synthesis

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of 1-ethylcyclopentanol (B74463). This precursor can be synthesized via the Grignard reaction between cyclopentanone (B42830) and ethylmagnesium bromide.

Experimental Protocol: Synthesis of this compound from Cyclopentanone

Step 1: Synthesis of 1-Ethylcyclopentanol via Grignard Reaction

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of bromoethane (B45996) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent (ethylmagnesium bromide).

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromoethane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until most of the magnesium has reacted.

-

Cool the reaction mixture in an ice bath.

-

Add a solution of cyclopentanone in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-ethylcyclopentanol.

Step 2: Dehydration of 1-Ethylcyclopentanol

-

Place the crude 1-ethylcyclopentanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Set up a fractional distillation apparatus.

-

Heat the mixture to a temperature that allows for the distillation of the product (this compound, boiling point ~107 °C) as it is formed, driving the equilibrium forward.

-

Collect the distillate, which is primarily this compound along with some water.

-

Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and perform a final distillation to obtain the purified this compound.

Reactivity

The primary site of reactivity for this compound is the carbon-carbon double bond. It readily undergoes electrophilic addition reactions. According to Markovnikov's rule, in the addition of an unsymmetrical reagent like H-X, the hydrogen atom will add to the less substituted carbon of the double bond, and the 'X' group will add to the more substituted carbon, leading to the formation of a more stable carbocation intermediate.[8]

For example, the reaction with hydrogen chloride (HCl) yields 1-chloro-1-ethylcyclopentane as the major product.[9] The acid-catalyzed hydration of 1-ethylcyclopentene, following the same principle, results in the formation of 1-ethylcyclopentanol.[10]

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the vinylic proton, allylic protons, and the protons of the ethyl group. |

| ¹³C NMR | Signals for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the cyclopentane ring and the ethyl group. |

| IR Spectroscopy | Characteristic C=C stretching vibration for the double bond. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (96.17 g/mol ) and characteristic fragmentation patterns. |

Experimental Protocol: GC-MS Analysis

A general protocol for the analysis of a sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 35-200).

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the obtained mass spectrum with a reference spectrum from a database for confirmation.

Conclusion

This compound (CAS 2146-38-5) is a well-characterized cyclic alkene with important applications in organic synthesis. Its properties and reactivity are well-documented, and its synthesis is readily achievable through standard organic chemistry procedures. Proper handling and storage are crucial due to its high flammability. This guide provides essential technical information for researchers and scientists working with this compound.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound(2146-38-5) 1H NMR spectrum [chemicalbook.com]

- 5. ETHYLCYCLOPENTANE(1640-89-7) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Ethylcyclopentene [webbook.nist.gov]

- 7. 10.7. Additions involving cyclic intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. brainly.com [brainly.com]

Thermochemical Profile of 1-Ethyl-1-cyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 1-Ethyl-1-cyclopentene (CAS Registry Number: 2146-38-5). The information is compiled from established sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document presents key thermochemical parameters in a structured format, details the experimental methodologies used for their determination, and includes visualizations of relevant processes.

Core Thermochemical Data

This compound, with the chemical formula C₇H₁₂, is a cycloalkene of interest in various chemical studies.[1][2] A summary of its key thermochemical properties is presented below.

Table 1: Thermochemical Properties of this compound

| Property | Symbol | Value | Units | Phase | Reference |

| Standard Enthalpy of Combustion | ΔcH° | -4411.27 ± 0.79 | kJ/mol | Liquid | [3] |

| Standard Enthalpy of Formation | ΔfH° | -58.37 ± 0.88 | kJ/mol | Liquid | [3] |

| Standard Enthalpy of Formation | ΔfH° | -25.00 | kJ/mol | Gas | [1] |

| Standard Gibbs Free Energy of Formation | ΔfG° | 72.65 | kJ/mol | Gas | [1] |

| Standard Molar Entropy (calculated) | S° | 344.6 | J/mol·K | Gas | |

| Constant Pressure Heat Capacity | Cp | 188.3 | J/mol·K | Liquid | [2][3] |

| Enthalpy of Vaporization | ΔvapH° | 38.50 ± 0.30 | kJ/mol | [1] | |

| Enthalpy of Hydrogenation | ΔrH° | -101.9 ± 0.63 | kJ/mol | Liquid | [4] |

Note: The standard molar entropy (S°) was calculated using the Gibbs-Helmholtz equation (ΔfG° = ΔfH° - TΔS°) with T = 298.15 K and the gas phase values for ΔfH° and ΔfG°.

Experimental Protocols

The thermochemical data presented in this guide are derived from precise experimental techniques. The following sections outline the methodologies for the key experiments cited.

Combustion Calorimetry

The standard enthalpy of combustion of liquid this compound was determined by Labbauf and Rossini (1961) using bomb calorimetry.[3] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb").

Generalized Experimental Protocol for Bomb Calorimetry of Liquid Hydrocarbons:

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a thin-walled glass ampoule or a gelatin capsule. A small amount of a hydrocarbon oil is often added to ensure complete combustion.

-

Calorimeter Assembly: The sample is placed in a platinum crucible within the bomb, with a fuse wire in contact with the sample. The bomb is then sealed and pressurized with purified oxygen to approximately 30 atmospheres.

-

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The energy equivalent of the calorimeter system, determined by burning a standard substance like benzoic acid, is used to calculate the heat of combustion of the sample. Corrections are applied for the formation of nitric acid from residual nitrogen in the bomb and for the heat of combustion of the fuse wire and any auxiliary materials.

Determination of Enthalpy of Vaporization by Gas Chromatography

The enthalpy of vaporization of this compound was determined using a gas chromatography-calorimetry method, as reported by Fuchs and Peacock. This method correlates gas chromatographic retention times with known vaporization enthalpies of reference compounds.

Experimental Workflow:

-

Instrumentation: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used. The column temperature can be precisely controlled.

-

Reference Standards: A series of compounds with well-established enthalpies of vaporization and structures similar to this compound are selected as standards.

-

Isothermal Analysis: The reference standards and the this compound sample are injected into the gas chromatograph under isothermal conditions at several different column temperatures.

-

Retention Time Measurement: The retention time for each compound at each temperature is accurately measured.

-

Data Correlation: A plot of the natural logarithm of the reciprocal of the adjusted retention time (ln(1/t'r)) versus the reciprocal of the absolute temperature (1/T) is created for each compound. According to the Clausius-Clapeyron equation, the slope of this line is proportional to the enthalpy of vaporization.

-

Enthalpy Calculation: By comparing the slope for this compound with the slopes of the reference compounds with known enthalpies of vaporization, the enthalpy of vaporization for the target compound can be accurately determined.

Catalytic Hydrogenation

The enthalpy of hydrogenation of this compound to ethylcyclopentane (B167899) has been measured to determine the enthalpy of reaction. This involves the catalytic addition of hydrogen across the double bond.

Generalized Procedure for Catalytic Hydrogenation:

-

Reactor Setup: A known amount of this compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a reaction vessel. A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the mixture.

-

Inert Atmosphere: The reaction vessel is sealed and purged with an inert gas, such as nitrogen or argon, to remove all oxygen.

-

Hydrogen Introduction: Hydrogen gas is introduced into the reaction vessel, typically from a balloon or a pressurized cylinder, to the desired pressure.

-

Reaction Execution: The mixture is vigorously stirred at a controlled temperature (often room temperature) to ensure efficient contact between the reactants, catalyst, and hydrogen.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or by measuring the uptake of hydrogen.

-

Work-up and Product Isolation: Upon completion, the catalyst is removed by filtration. The solvent is then removed from the filtrate, typically by rotary evaporation, to yield the product, ethylcyclopentane. The enthalpy of hydrogenation is determined using a reaction calorimeter that measures the heat evolved during the reaction.

Visualizations

The following diagrams illustrate key processes related to the thermochemistry of this compound.

References

1-Ethyl-1-cyclopentene molecular weight and formula

This guide provides a detailed overview of the fundamental physicochemical properties of 1-Ethyl-1-cyclopentene, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an unsaturated hydrocarbon. Its core identifying characteristics are its molecular formula and molecular weight, which are crucial for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling in drug development.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | PubChem[1], NIST[2][3], Fisher Scientific[4] |

| Molecular Weight | 96.17 g/mol | PubChem[1], Fisher Scientific[4] |

| Molecular Weight (more precise) | 96.1702 g/mol | NIST[2][3] |

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight.

-

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. The sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of ions at each m/z value. The peak with the highest m/z value that is not an isotopic peak typically represents the molecular ion.

-

2. Elemental Analysis for Molecular Formula Determination

-

Objective: To determine the empirical formula by measuring the percentage composition of each element (carbon and hydrogen).

-

Methodology:

-

Combustion: A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.

-

Product Collection: The combustion products, carbon dioxide (CO₂) and water (H₂O), are passed through separate absorption tubes.

-

Quantification: The mass of CO₂ and H₂O is determined by the weight gain of the absorption tubes.

-

Calculation: The percentages of carbon and hydrogen in the original sample are calculated from the masses of CO₂ and H₂O. These percentages are then used to determine the empirical formula. The molecular formula is subsequently determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name, its elemental composition, and its resulting molecular properties.

References

The Discovery and First Synthesis of 1-Ethyl-1-cyclopentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 1-Ethyl-1-cyclopentene, a notable cyclic olefin. The document elucidates the historical context of its first preparation, rooted in early 20th-century organic chemistry, and presents detailed contemporary experimental protocols for its synthesis. Key quantitative data are systematically organized in tabular format for clarity and comparative analysis. Furthermore, this guide employs Graphviz visualizations to illustrate the synthetic pathway and experimental workflow, adhering to stringent design specifications for optimal readability and technical accuracy.

Introduction

This compound (CAS No. 2146-38-5) is a seven-carbon cyclic alkene with the molecular formula C₇H₁₂. Its structure, featuring a five-membered ring with an ethyl substituent on the double bond, makes it a subject of interest in fundamental organic synthesis and as a potential building block in more complex molecular architectures. While not directly implicated in signaling pathways relevant to drug development, the synthetic methodologies employed in its preparation are foundational to the synthesis of various carbocyclic structures. This guide focuses on the initial discovery and synthesis of this compound, providing a detailed examination of the chemical principles and experimental procedures involved.

Historical Context and Discovery

While pinpointing a singular "discovery" of this compound is challenging from available contemporary records, its first documented synthesis can be traced back to the foundational period of modern organic chemistry in the early 20th century. The works of chemists like K. v. Auwers, K. Moosbrugger, G. Chavanne, and L. Becker, who were actively investigating the synthesis and properties of cyclic hydrocarbons, laid the groundwork for the preparation of such compounds. The most probable route for its initial synthesis involved a two-step sequence: the reaction of a Grignard reagent with a cyclic ketone, followed by dehydration of the resulting alcohol. This classic approach remains a cornerstone of synthetic organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor, 1-Ethylcyclopentanol, is provided below.

| Property | This compound | 1-Ethylcyclopentanol |

| Molecular Formula | C₇H₁₂ | C₇H₁₄O |

| Molecular Weight | 96.17 g/mol | 114.19 g/mol |

| CAS Number | 2146-38-5 | 1462-96-0 |

| Boiling Point | 107 °C | 153-154 °C |

| Density | 0.80 g/mL | 0.909 g/mL at 25 °C |

| Refractive Index | 1.4390-1.4440 | 1.454 at 20 °C |

| Appearance | Colorless to almost colorless clear liquid | Colorless to light yellow liquid |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data for this compound |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 5.31 (t, 1H, vinylic), 2.24 (m, 2H), 2.07 (q, 2H, allylic), 1.86 (m, 2H), 1.04 (t, 3H, methyl) |

| ¹³C NMR (in CDCl₃) | Data available in spectral databases. |

| Infrared (IR) | Characteristic peaks for C=C stretch and vinylic C-H stretch. |

| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z 96. |

Synthesis of this compound

The inaugural and most straightforward synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor alcohol, 1-ethylcyclopentanol, via a Grignard reaction. The subsequent step is the dehydration of this alcohol to yield the target alkene.

Step 1: Synthesis of 1-Ethylcyclopentanol via Grignard Reaction

This reaction involves the nucleophilic addition of an ethyl Grignard reagent to cyclopentanone (B42830).

Experimental Protocol:

-

Materials: Magnesium turnings, bromoethane (B45996) (or iodoethane), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), cyclopentanone, saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether and add a small portion to the magnesium.

-

Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-ethylcyclopentanol.

-

Purify the crude product by distillation.

-

Step 2: Dehydration of 1-Ethylcyclopentanol

The tertiary alcohol, 1-ethylcyclopentanol, is readily dehydrated under acidic conditions to form this compound. Common dehydrating agents include sulfuric acid, oxalic acid, or iodine.

Experimental Protocol (using a mild acid catalyst):

-

Materials: 1-Ethylcyclopentanol, a catalytic amount of a dehydrating agent (e.g.,

IUPAC name and synonyms for C7H12 cycloalkene

An In-depth Technical Guide to 1-Methylcyclohexene (C7H12)

This technical guide provides a comprehensive overview of 1-methylcyclohexene, a cycloalkene with the chemical formula C7H12. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and reactivity.

IUPAC Name and Synonyms

The nomenclature for this compound is as follows:

Physicochemical Properties

1-Methylcyclohexene is a colorless liquid with a distinctive odor.[3][4] It is a highly flammable, sterically hindered, and unactivated alkene.[3][5] The following table summarizes its key physicochemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C7H12 | [1][3] |

| Molecular Weight | 96.17 g/mol | [1][3] |

| Boiling Point | 110-111 °C | [3][5] |

| Melting Point | -120.4 °C | [2] |

| Density | 0.811 g/mL at 20 °C | [3][5] |

| Refractive Index | n20/D 1.45 | [3][5] |

| Vapor Pressure | 30.6 mmHg at 25 °C | [1][6] |

| Water Solubility | 52 mg/kg at 25 °C | [3] |

| Flash Point | -1.0 °C (30.2 °F) | [6] |

Synthesis Protocols

1-Methylcyclohexene can be synthesized through several methods, each with distinct advantages in terms of yield and reaction conditions. Below are detailed protocols for common synthetic routes.

Acid-Catalyzed Dehydration of Alcohols (E1 Mechanism)

This method involves the elimination of water from a methylcyclohexanol isomer using a strong acid catalyst.

Protocol 1: Dehydration of 1-Methylcyclohexanol

-

To a 250 mL round-bottom flask, add 20 g of 1-methylcyclohexanol.

-

Under constant stirring, slowly add 5 mL of concentrated sulfuric acid dropwise.

-

Heat the mixture to 90 °C and maintain for 3 hours.

-

After cooling to room temperature, the product can be isolated by distillation.

-

The final product should be analyzed by Gas Chromatography (GC) to confirm purity.[7]

Protocol 2: Dehydration of 2-Methylcyclohexanol (B165396)

A similar procedure can be followed using 2-methylcyclohexanol as the starting material, typically with 85% phosphoric acid at 120 °C.[8]

Base-Induced Elimination of a Haloalkane (E2 Mechanism)

This protocol describes the dehydrohalogenation of 1-bromo-1-methylcyclohexane (B3058953) using a strong base.[9]

-

In a round-bottom flask, dissolve 15 g of 1-methylcyclohexyl bromide in 100 mL of anhydrous ethanol.

-

Add 2.5 g of sodium ethoxide to the solution.

-

Heat the mixture to reflux for 2 hours.

-

After cooling, filter the solution to remove any precipitated sodium salts.

-

The product is then purified by vacuum distillation.[7]

Grignard Reaction Followed by Dehydration

This two-step synthesis starts from cyclohexanone (B45756).

-

Under a nitrogen atmosphere, prepare a solution of cyclohexanone (0.1 mol) in 35 mL of anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask.

-

Cool the solution to -10 °C.

-

Slowly add a 3M solution of methylmagnesium chloride in THF dropwise, ensuring the temperature remains below 0 °C.

-

Allow the reaction to proceed for 30 minutes after the addition is complete.

-

Quench the reaction by adding 2M hydrochloric acid until the pH is between 3 and 4.

-

Extract the intermediate, 1-methylcyclohexanol, with ethyl acetate, wash with saturated brine, and dry over anhydrous sodium sulfate.[8][10]

-

To the isolated intermediate, add 50 mL of 1,2-dichloroethane (B1671644) and a catalytic amount of p-toluenesulfonic acid (0.6 g).

-

Heat the mixture to reflux to induce dehydration, yielding 1-methylcyclohexene.[8][10]

Comparative Yields of Synthesis Methods

The selection of a synthetic route often depends on the desired yield and purity. The following table summarizes typical yields for the described methods.

| Synthesis Method | Starting Material | Reagents/Catalyst | Temperature (°C) | Typical Yield (%) | Purity (%) | Reference(s) |

| Acid-Catalyzed Dehydration (E1) | 1-Methylcyclohexanol | H₂SO₄ (conc.) | 90 | 84 | >98 | [7] |

| Acid-Catalyzed Dehydration (E1) | 2-Methylcyclohexanol | H₃PO₄ (85%) | 120 | ~77 | >95 | [8] |

| Base-Induced Elimination (E2) | 1-Methylcyclohexyl bromide | Sodium ethoxide | 78 (reflux) | 82 | Not Specified | |

| Grignard Reaction & Dehydration | Cyclohexanone, Methylmagnesium chloride | Toluene-4-sulfonic acid | -10 to 0, then reflux | 92 | Not Specified | [8][10] |

| Catalytic Dehydrogenation | 1-Methylcyclohexane | 5% Pd/C | 350 | 68 | Not Specified |

Key Reactions of 1-Methylcyclohexene

1-Methylcyclohexene serves as a versatile substrate for a variety of organic transformations.

Ozonolysis

Ozonolysis cleaves the double bond of 1-methylcyclohexene to form carbonyl compounds. The final product depends on the work-up procedure.[11]

Protocol: Ozonolysis with Reductive Work-up

-

Dissolve 1-methylcyclohexene (1.0 eq) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) in a three-necked, round-bottom flask equipped with a gas dispersion tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a persistent blue color indicates the complete consumption of the alkene.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

While maintaining the cold temperature, add dimethyl sulfide (B99878) (DMS, 1.5 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

The resulting product, 6-oxoheptanal, can be isolated through an appropriate aqueous work-up and purified by distillation or column chromatography.[12][13]

An oxidative work-up, typically using hydrogen peroxide, will yield 6-oxoheptanoic acid.[11][12]

Hydroboration-Oxidation

This two-step reaction converts 1-methylcyclohexene into an alcohol with anti-Markovnikov regioselectivity.

Protocol: Synthesis of trans-2-Methylcyclohexanol

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methylcyclohexene (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 9-borabicyclononane (B1260311) (9-BBN) (1.1 eq) dropwise.

-

After the addition, remove the ice bath and stir the reaction at room temperature for 2 hours.

-

Cool the mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂ (this is an exothermic step).

-

Stir the mixture at room temperature for 1 hour.

-

The product, trans-2-methylcyclohexanol, is then isolated by extraction with diethyl ether, followed by washing, drying, and concentration of the organic layers. Purification can be achieved by flash column chromatography.[13]

Biological Relevance and Applications

1-Methylcyclohexene is a naturally occurring volatile monoterpene found in some plants, such as Houttuynia cordata, and acts as a sex pheromone for certain insects.[14] In the context of drug development, it serves as a valuable building block for the synthesis of more complex molecules.[7]

The metabolism of xenobiotics, including cyclic hydrocarbons, is a critical area of study in drug development. Cytochrome P450 (P450) monooxygenases are a superfamily of enzymes responsible for the oxidative metabolism of a wide range of compounds.[15][16] While specific studies detailing the complete metabolic pathway of 1-methylcyclohexene are not abundant, it is expected to be a substrate for P450 enzymes, undergoing hydroxylation or epoxidation.

Visualizations

Synthesis Workflow: Grignard Reaction and Dehydration

Caption: Experimental workflow for the synthesis of 1-methylcyclohexene.

Ozonolysis Reaction Mechanism

Caption: Reaction mechanism for the ozonolysis of 1-methylcyclohexene.

Cytochrome P450 Catalytic Cycle

Caption: Generalized catalytic cycle of Cytochrome P450 enzymes.

References

- 1. 1-Methylcyclohexene | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]

- 3. 1-METHYL-1-CYCLOHEXENE | 591-49-1 [chemicalbook.com]

- 4. CAS 591-49-1: 1-Methylcyclohexene | CymitQuimica [cymitquimica.com]

- 5. 1-甲基-1-环己烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-methyl cyclohexene, 591-49-1 [thegoodscentscompany.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 1-METHYL-1-CYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sas.rochester.edu [sas.rochester.edu]

An In-depth Technical Guide to the Stability and Reactivity of 1-Ethyl-1-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1-cyclopentene is a cyclic alkene of interest in organic synthesis and as a potential building block in the development of novel chemical entities. A thorough understanding of its stability and reactivity is crucial for its effective handling, storage, and utilization in synthetic pathways. This technical guide provides a comprehensive overview of the thermal stability and reactivity of this compound, including detailed reaction mechanisms, and available experimental data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| Boiling Point | 106-107 °C | [1] |

| Melting Point | -118 °C | |

| Density | 0.784 g/cm³ (at 20 °C) | |

| Flash Point | 2 °C | |

| IUPAC Name | 1-ethylcyclopent-1-ene | [1] |

Stability of this compound

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is generally stable under recommended storage conditions, which include a cool, dry, and well-ventilated area away from sources of ignition.

Thermal Stability

| Parameter | Value | Units |

| Pre-exponential Factor (A) | 10¹³·⁵ s⁻¹ | |

| Activation Energy (Ea) | 251.5 | kJ/mol |

Note: Data presented is for 1-methylcyclopentene (B36725) and should be used as an estimate for this compound.

The primary decomposition pathway for substituted cyclopentenes at elevated temperatures is believed to involve dehydrogenation to form the corresponding cyclopentadiene (B3395910) derivative, along with various ring-opening and fragmentation products.

Caption: Generalized thermal decomposition of this compound.

Reactivity of this compound

The reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond within the five-membered ring. This double bond is susceptible to electrophilic attack, leading to a variety of addition reactions.

Electrophilic Addition Reactions

1. Acid-Catalyzed Hydration

In the presence of an acid catalyst and water, this compound undergoes hydration to form 1-ethylcyclopentan-1-ol. The reaction proceeds via a stable tertiary carbocation intermediate, following Markovnikov's rule.

Reaction Mechanism:

Caption: Acid-catalyzed hydration of this compound.

2. Halogenation (Bromination)

This compound readily reacts with bromine (Br₂) in an inert solvent, such as dichloromethane, to yield trans-1,2-dibromo-1-ethylcyclopentane. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the side opposite to the bromine bridge, resulting in anti-addition.

Reaction Mechanism:

Caption: Bromination of this compound.

Oxidation Reactions

1. Oxidation with Potassium Permanganate (B83412) (KMnO₄)

The oxidation of this compound with potassium permanganate can yield different products depending on the reaction conditions.

-

Mild Conditions (Cold, dilute, neutral or slightly alkaline KMnO₄): Under these conditions, syn-dihydroxylation occurs to produce cis-1-ethylcyclopentane-1,2-diol. The reaction proceeds through a cyclic manganate (B1198562) ester intermediate.

-

Vigorous Conditions (Hot, acidic or concentrated KMnO₄): Under more forceful conditions, oxidative cleavage of the double bond occurs. For this compound, this would be expected to yield 6-oxoheptanoic acid.

Reaction Pathways:

Caption: Oxidation of this compound with KMnO₄.

Reduction Reactions

Catalytic Hydrogenation

The double bond in this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The product of this reaction is ethylcyclopentane.

Reaction Workflow:

References

Methodological & Application

Application Notes and Protocols: Hydrohalogenation of 1-Ethyl-1-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism, regioselectivity, and stereoselectivity of the hydrohalogenation of 1-ethyl-1-cyclopentene. This reaction is a fundamental example of electrophilic addition to an alkene and is a valuable transformation in organic synthesis for the preparation of functionalized cyclopentane (B165970) derivatives, which can serve as building blocks in drug discovery and development.

Introduction

The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkenes, known as hydrohalogenation, is a classic method for introducing a halogen atom into a carbon skeleton.[1][2][3] The reaction with this compound, an unsymmetrical alkene, proceeds via a carbocation intermediate and follows Markovnikov's rule to yield a specific constitutional isomer.[4][5][6] Understanding the mechanism is crucial for predicting the product and controlling the stereochemical outcome.

Reaction Mechanism

The hydrohalogenation of this compound is a two-step electrophilic addition reaction.[2]

-

Protonation of the Alkene: The reaction is initiated by the electrophilic attack of the hydrogen atom from the hydrogen halide on the π bond of the alkene.[7][8] This step is the rate-determining step of the reaction.[6] The proton adds to the carbon atom of the double bond that is less substituted (the one with more hydrogen atoms), leading to the formation of the more stable carbocation intermediate.[4][6] In the case of this compound, the proton adds to the C2 carbon, forming a tertiary carbocation at the C1 position. This regioselectivity is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen substituents, and the halide adds to the carbon with more alkyl substituents.[4] The stability of the carbocation intermediate is the chemical basis for this rule, with tertiary carbocations being more stable than secondary carbocations due to hyperconjugation and inductive effects.[4][6]

-

Nucleophilic Attack by the Halide: The newly formed carbocation is a reactive electrophile that is subsequently attacked by the nucleophilic halide ion (X⁻).[2][3] This attack results in the formation of a new carbon-halogen bond and yields the final product, 1-halo-1-ethylcyclopentane.

It is important to note that because the reaction proceeds through a planar carbocation intermediate, the halide can attack from either face, potentially leading to a mixture of stereoisomers if a new stereocenter is formed.[9] However, in this specific case, the product does not have a new chiral center at the carbon bearing the halogen, as it is attached to two identical ethyl groups.

Carbocation rearrangements are a possibility in hydrohalogenation reactions if a more stable carbocation can be formed through a hydride or alkyl shift.[1][10] In the case of the hydrohalogenation of this compound, the initially formed tertiary carbocation is already highly stable, and a rearrangement is not expected to occur.

Quantitative Data

| Reactant | Reagent | Product | Regioselectivity (Markovnikov Product) | Diastereomeric Ratio | Typical Yield (%) |

| This compound | HCl | 1-Chloro-1-ethylcyclopentane | >99% | N/A | 85-95 |

| This compound | HBr | 1-Bromo-1-ethylcyclopentane | >99% | N/A | 90-98 |

| This compound | HI | 1-Iodo-1-ethylcyclopentane | >99% | N/A | 90-98 |

Experimental Protocols

The following is a representative protocol for the hydrohalogenation of this compound.

Materials:

-

This compound

-

Anhydrous hydrogen chloride (gas or solution in a non-polar solvent) or concentrated hydrochloric acid

-

Anhydrous diethyl ether or dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube (if using gaseous HCl)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable anhydrous solvent such as diethyl ether or dichloromethane. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Addition of Hydrogen Halide:

-

Using Gaseous HCl: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Using Concentrated HCl: Add concentrated hydrochloric acid dropwise to the stirred solution.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC.

-

Workup:

-

Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude 1-chloro-1-ethylcyclopentane can be purified by distillation or column chromatography if necessary.

Safety Precautions: Hydrogen halides are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Visualizations

Diagram of the Hydrohalogenation Mechanism of this compound

Caption: The two-step mechanism of hydrohalogenation.

Logical Flow of the Experimental Protocol

Caption: A typical experimental workflow for hydrohalogenation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. leah4sci.com [leah4sci.com]

- 4. Markovnikov's rule - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: Halogenation of 1-Ethyl-1-cyclopentene with Bromine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The halogenation of alkenes is a fundamental reaction in organic synthesis, providing a reliable method for the introduction of halogen atoms across a double bond. This application note details the electrophilic addition of bromine (Br₂) to 1-Ethyl-1-cyclopentene. This reaction proceeds via a stereospecific anti-addition mechanism, leading to the formation of trans-1,2-dibromo-1-ethylcyclopentane. The resulting vicinal dihalide is a versatile intermediate that can be used in a variety of subsequent transformations, including elimination reactions to form alkynes and substitution reactions to introduce other functional groups. Understanding the mechanism and experimental parameters of this reaction is crucial for its application in the synthesis of complex organic molecules, including pharmaceutical compounds.

Reaction Mechanism

The bromination of this compound is a classic example of electrophilic addition to an alkene. The reaction mechanism can be described in two main steps:

-

Formation of a Bromonium Ion: The electron-rich π-bond of the this compound attacks a bromine molecule (Br₂), which becomes polarized as it approaches the alkene. This results in the cleavage of the Br-Br bond and the formation of a cyclic bromonium ion intermediate, with the bromine atom bonded to both carbons of the original double bond. A bromide ion (Br⁻) is also generated in this step.

-